

An In-Depth Technical Guide to Littorine Derivatives and Related Compounds

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Compound of Interest

Compound Name: *Littorine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloid **littorine**, its derivatives, and related compounds. It covers their core chemical properties, synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.

Introduction to Littorine and its Significance

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as *Atropa belladonna* and *Datura stramonium*.^{[1][2]} It is a structural isomer of hyoscyamine and a key biosynthetic intermediate in the production of the pharmacologically important anticholinergic drugs, atropine and scopolamine.^{[3][4]} The tropane alkaloid skeleton, characterized by a bicyclic [3.2.1] octane ring system, is a well-established scaffold for compounds with significant activity at muscarinic acetylcholine receptors.^{[5][6]} Due to their ability to antagonize these receptors, **littorine** and its derivatives are of considerable interest for their potential therapeutic applications in a range of conditions, including gastrointestinal disorders, motion sickness, and as antidotes for organophosphate poisoning.^{[6][7]}

Chemical Properties and Data

The chemical properties of **littorine** and its well-known related compounds, atropine and scopolamine, are summarized below. While extensive data on synthetic **littorine** derivatives is

limited in publicly available literature, the data for these closely related compounds provide a valuable benchmark for predicting the properties of novel **littorine** analogs.

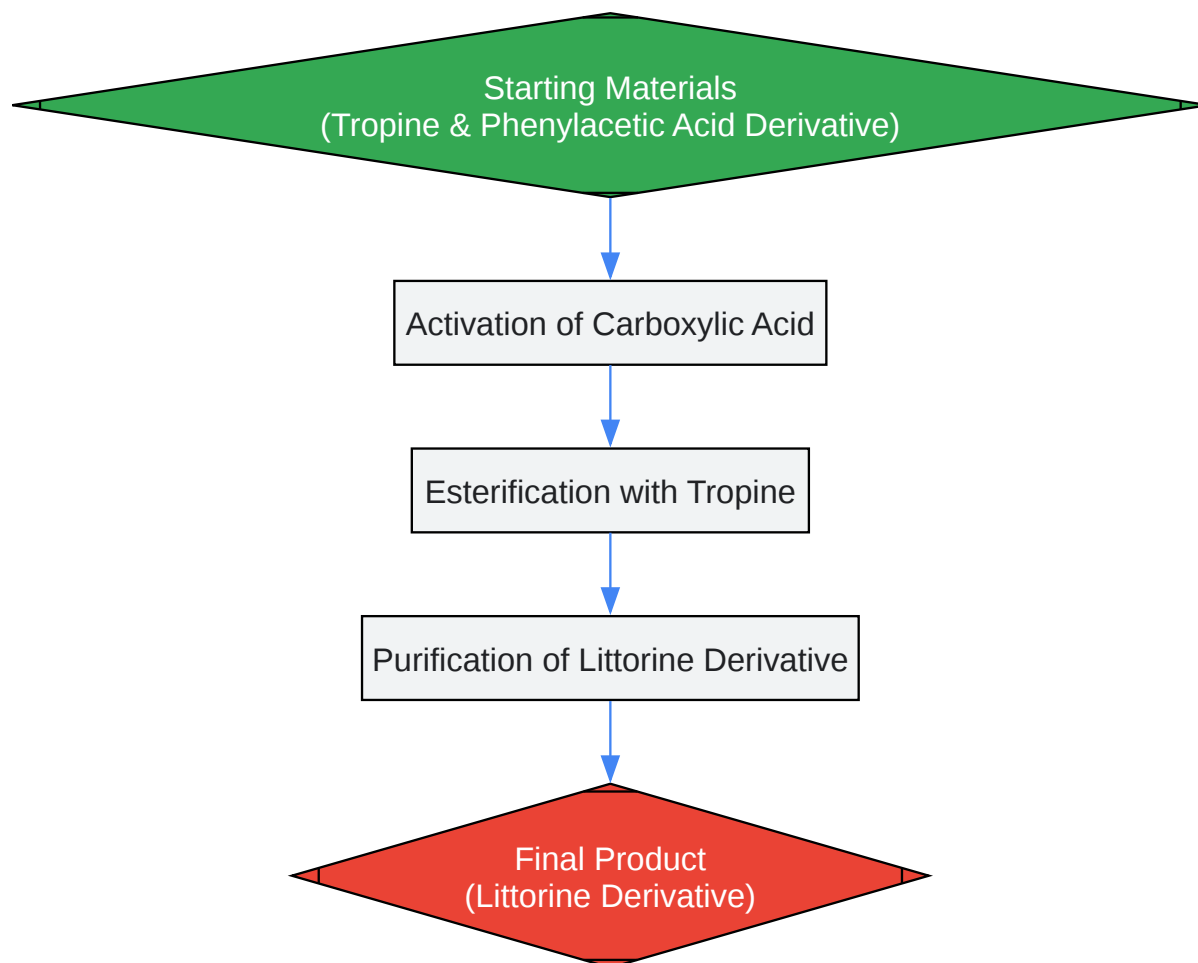
Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Solubility
Littorine	C ₁₇ H ₂₃ NO ₃	289.37	115-116	Soluble in chloroform, methanol
Atropine	C ₁₇ H ₂₃ NO ₃	289.37	114-116	Soluble in ethanol, ether, chloroform
Scopolamine	C ₁₇ H ₂₁ NO ₄	303.35	59	Soluble in water, ethanol, ether, chloroform

Synthesis of Littorine Derivatives

The synthesis of **littorine** and its derivatives generally follows established methods for the esterification of the tropine or tropine-like core. A general synthetic approach involves the preparation of a suitable acid chloride and its subsequent reaction with the tropine alcohol. While specific protocols for a wide range of **littorine** derivatives are not readily available, the synthesis of atropine from tropine and tropic acid serves as an excellent model.

General Synthetic Workflow

The overall workflow for the synthesis of a **littorine** derivative would typically involve the following conceptual steps:



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Caption: General workflow for the synthesis of **littorine** derivatives.

Detailed Experimental Protocol: Synthesis of Atropine (as a model for Littorine Derivatives)

This protocol describes a one-pot synthesis of atropine from tropic acid and tropine, which can be adapted for the synthesis of various **littorine** esters by substituting tropic acid with other phenylacetic acid derivatives.

Materials:

- Tropic acid
- Acetyl chloride
- Dichloromethane (DCM)
- Dimethylformamide (DMF) (catalyst)
- Tropine
- Methanesulfonic acid
- 1M Hydrochloric acid (HCl)
- Heptane
- Acetone
- Sulfuric acid

Procedure:

- Formation of Acetyltropoyl Chloride:
 - To a reaction vessel, add tropic acid and dichloromethane to form a suspension.
 - Add a stoichiometric amount of acetyl chloride in the presence of a catalytic amount of DMF.
- Formation of Tropine Methanesulfonate:
 - In a separate vessel, react tropine with methanesulfonic acid in dichloromethane to form a tropine methanesulfonate solution.^[1]
- Coupling and Hydrolysis:
 - Mix the tropine methanesulfonate solution with the acetyltropoyl chloride solution.

- Hydrolyze the resulting mixture with 1M HCl, preferably with gentle heating to approximately 35°C, to yield atropine.[1]
- Purification:
 - The crude atropine can be purified by recrystallization from a solvent mixture of heptane and dichloromethane.[1]
- Salt Formation (Optional):
 - To form the sulfate salt, dissolve the purified atropine in a water/acetone mixture.
 - Add a solution of sulfuric acid and adjust the pH to between 5.0 and 6.0 to precipitate atropine hemisulfate hemihydrate.[1]

Biological Activity and Structure-Activity Relationships

The primary biological activity of **littorine** and its related compounds stems from their ability to act as antagonists at muscarinic acetylcholine receptors.[6] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[8]

Muscarinic Receptor Binding Affinity

The affinity of these compounds for the different muscarinic receptor subtypes (M1-M5) is a critical determinant of their pharmacological profile. While specific K_i values for a wide range of synthetic **littorine** derivatives are not available, data for related tropane alkaloids provide insight into the structure-activity relationships (SAR).

Compound	Receptor Subtype	Ki (nM)
Atropine	M1	2.1
M2	1.3	
M3	1.8	
M4	1.6	
M5	2.5	
Scopolamine	M1	1.0
M2	0.4	
M3	0.7	
M4	1.3	
M5	2.0	
Pirenzepine (Reference)	M1	17
M2	560	
M3	210	

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Structure-Activity Relationship (SAR) Insights:

- The ester group is crucial for high-affinity binding.
- The nature of the substituent on the alpha-carbon of the acid moiety significantly influences potency and selectivity.
- Quaternization of the nitrogen in the tropane ring generally increases potency but reduces CNS penetration.
- Modifications to the tropane ring can alter the binding profile.

In Vitro Anticholinergic Activity

The functional consequence of muscarinic receptor binding is the inhibition of acetylcholine-induced cellular responses. This is often quantified as the half-maximal inhibitory concentration (IC50) in functional assays.

Compound	Assay	IC50 (μM)
Atropine	Guinea pig ileum contraction	0.001
Scopolamine	Guinea pig ileum contraction	0.0003
Dicycloverine	NT2.N/A cell Ca ²⁺ response	0.023
Amitriptyline	NT2.N/A cell Ca ²⁺ response	0.13

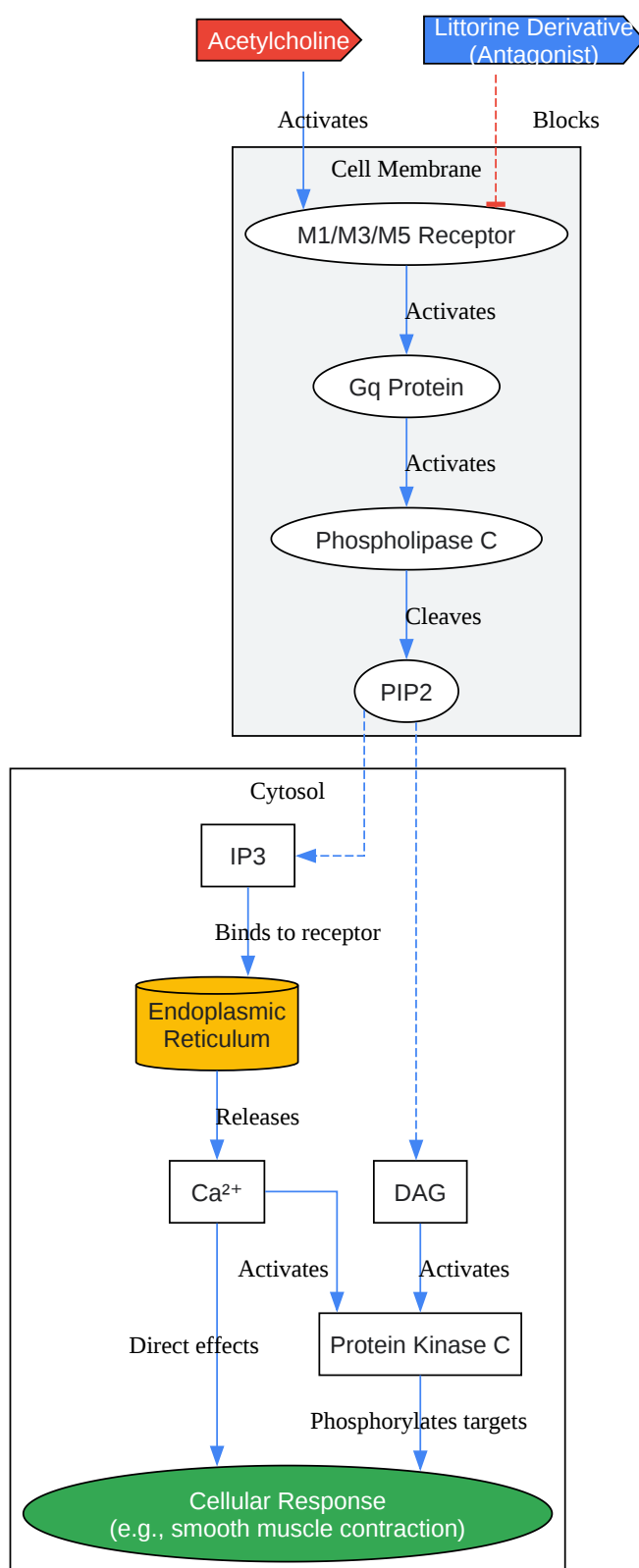
Note: IC50 values are highly dependent on the specific assay and tissue used.[6]

Signaling Pathways Modulated by Littorine Derivatives

As muscarinic receptor antagonists, **littorine** and its derivatives primarily modulate G-protein coupled receptor (GPCR) signaling pathways. Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream effects.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

Antagonism of Gq-coupled receptors inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

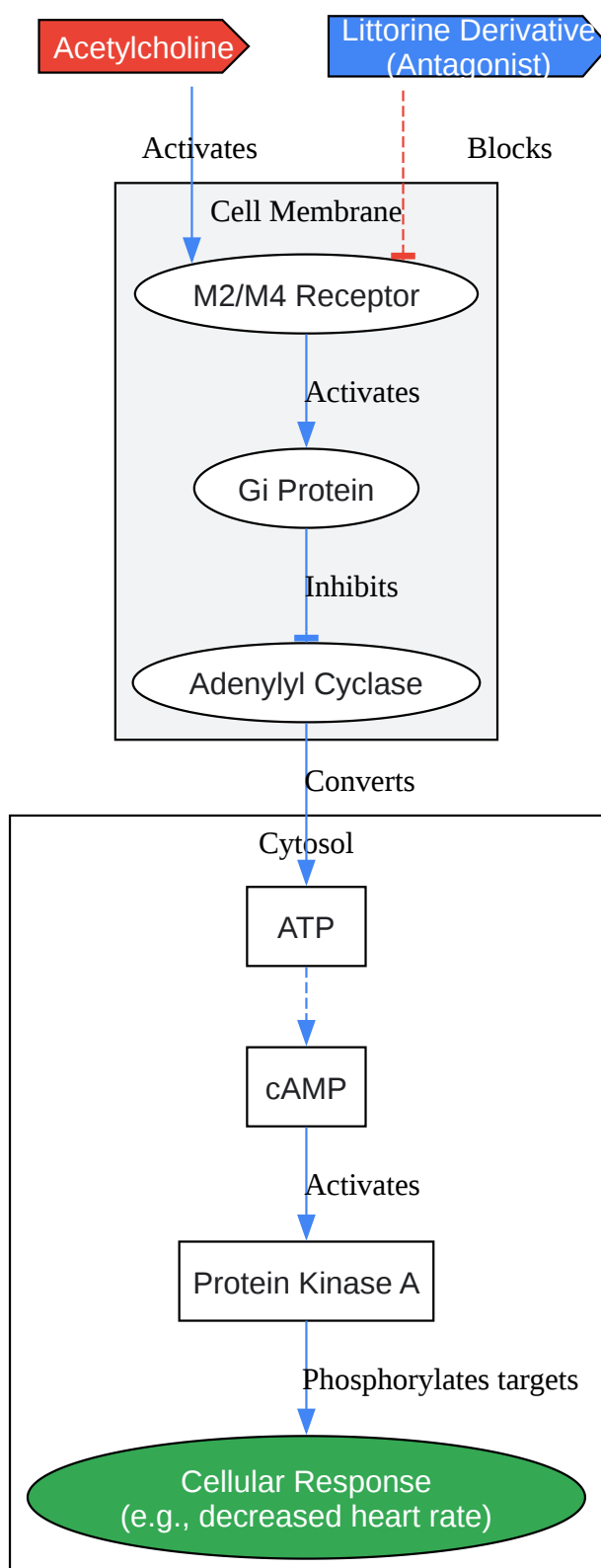


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Caption: Antagonism of Gq-coupled muscarinic receptor signaling by **littorine** derivatives.

Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

Antagonism of Gi-coupled receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels. This pathway is particularly important in the heart, where M2 receptor stimulation slows the heart rate.



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